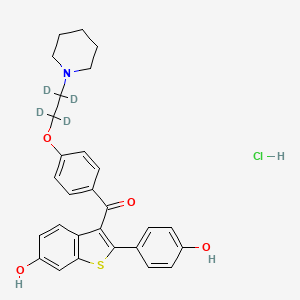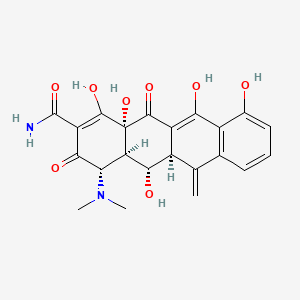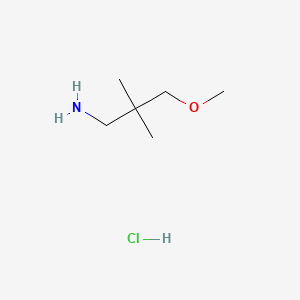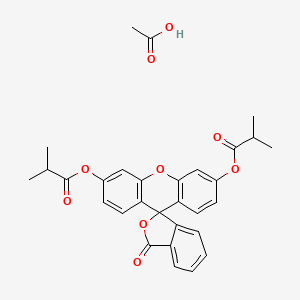
S-Methyl-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl-L-cysteine-d3 is a labelled form of S-Methyl-L-cysteine . S-Methyl-L-cysteine is a bioactive substance derived from garlic . It may alleviate diabetic-related vascular diseases by protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration .
Synthesis Analysis
S-Methyl-L-cysteine is not genetically coded, but it arises by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes . Another synthesis method involves the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine, followed by sulphur oxygenation .
Molecular Structure Analysis
The molecular formula of S-Methyl-L-cysteine-d3 is C4H6D3NO2S . The molecular weight is 138.2 . The structure of S-Methyl-L-cysteine-d3 involves a combination of intra-residue N–H···O=C backbone interaction (C5) and an inter-residue N–H···S interaction implicating the side-chain sulfur atom (C6γ) .
Physical And Chemical Properties Analysis
S-Methyl-L-cysteine-d3 is a solid substance . It is soluble in methanol and water . The molecular weight is 138.2 .
Applications De Recherche Scientifique
DNA Methylation and Gene Regulation : S-Methyl-L-cysteine-d3 plays a role in DNA methylation, a critical process for gene regulation and development. A study by Ooi et al. (2007) explored the interaction between DNMT3L, a regulatory factor, and histone H3, finding that modifications in histone methylation can influence DNA methylation patterns (Ooi et al., 2007).
Cancer Imaging and PET Tracers : In cancer diagnosis, S-Methyl-L-cysteine-d3 derivatives have been investigated as positron emission tomography (PET) tracers. For instance, Huang et al. (2014) synthesized and evaluated S-11C-methyl-d-cysteine for tumor imaging, demonstrating its potential in distinguishing tumors from inflammation (Huang et al., 2014).
Histone Modification and Enzymatic Specificity : Zhang et al. (2003) investigated the structural basis for product specificity of histone lysine methyltransferases, highlighting the importance of cysteine in these enzymatic processes (Zhang et al., 2003).
Methylation Indicators in Pharmacology : Farmer et al. (1986) studied the formation of S-methylcysteine in hemoglobin as an indicator of in vivo methylation by drugs, suggesting its utility in monitoring drug metabolism and toxicity (Farmer et al., 1986).
Corrosion Inhibition : Amin et al. (2010) explored the use of S-methyl cysteine as a corrosion inhibitor, demonstrating its potential application in materials science (Amin et al., 2010).
Arsenic Methylation and Detoxification : Marapakala et al. (2012) studied As(III) S-adenosylmethionine methyltransferase, emphasizing the role of cysteine residues in arsenic methylation, an essential process for detoxification (Marapakala et al., 2012).
Nutritional Implications : Yin et al. (2016) discussed the role of L-cysteine in nutrition and its implications for health, indicating the broad relevance of cysteine-related compounds in dietary studies (Yin et al., 2016).
Oxidative Stress and Insulin Resistance : Thomas et al. (2015) investigated the effects of S-methyl cysteine on oxidative stress and insulin resistance, providing insights into its potential therapeutic applications (Thomas et al., 2015).
Mécanisme D'action
S-Methyl-L-cysteine-d3 may alleviate diabetic-related vascular diseases via protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331907-56-2 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


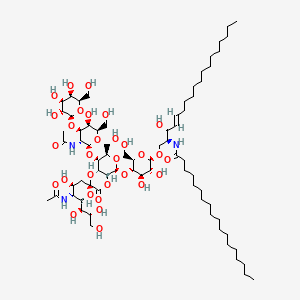
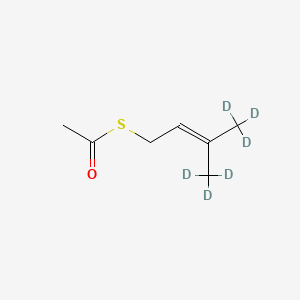
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
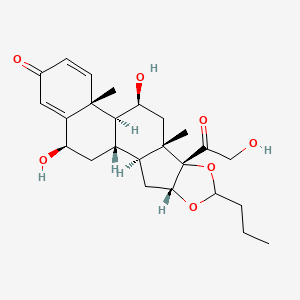


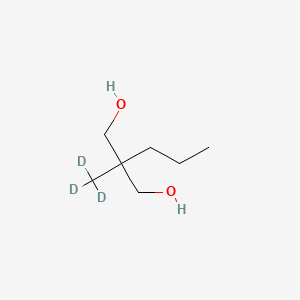
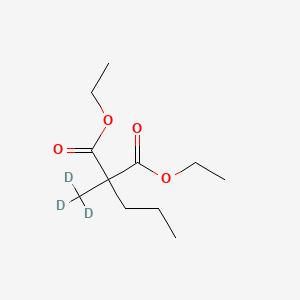
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
